molecular formula C10H20ClNO2 B561774 2,2,6,6-Tetramethylpiperidine-4-carboxylic acid, Hydrochloride Salt CAS No. 54996-07-5

2,2,6,6-Tetramethylpiperidine-4-carboxylic acid, Hydrochloride Salt

Cat. No.: B561774
CAS No.: 54996-07-5
M. Wt: 221.725
InChI Key: QSWMAXHNUDWBLI-UHFFFAOYSA-N
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Description

2,2,6,6-Tetramethylpiperidine-4-carboxylic acid, Hydrochloride Salt is a chemical compound with the molecular formula C10H20ClNO2. It is a derivative of piperidine, characterized by the presence of four methyl groups attached to the piperidine ring and a carboxylic acid group. This compound is commonly used in various chemical and industrial applications due to its unique properties.

Mechanism of Action

Target of Action

It’s known that the compound is used in organic synthesis , suggesting that its targets could be a variety of organic molecules.

Mode of Action

It’s known that 2,2,6,6-tetramethylpiperidine derivatives are used as hindered amine light stabilizers , indicating that they may interact with their targets to stabilize them against light-induced degradation.

Biochemical Pathways

Given its use in organic synthesis , it’s likely that it participates in a variety of chemical reactions and could potentially affect multiple biochemical pathways.

Pharmacokinetics

Its solubility in methanol and water suggests that it could be well-absorbed and distributed in biological systems.

Result of Action

Its use in organic synthesis suggests that it could facilitate the formation of various organic compounds, potentially leading to a variety of molecular and cellular effects.

Action Environment

Its storage temperature of 2-8°c suggests that temperature could be a significant factor in its stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,6,6-Tetramethylpiperidine-4-carboxylic acid, Hydrochloride Salt typically involves the reaction of 2,2,6,6-tetramethylpiperidine with a carboxylating agent under controlled conditions. The hydrochloride salt is then formed by treating the resulting carboxylic acid with hydrochloric acid. The reaction conditions often include specific temperatures and solvents to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to achieve efficient production. The compound is then purified through crystallization or other separation techniques to obtain the desired purity level .

Chemical Reactions Analysis

Types of Reactions: 2,2,6,6-Tetramethylpiperidine-4-carboxylic acid, Hydrochloride Salt undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,2,6,6-Tetramethylpiperidine-4-carboxylic acid, Hydrochloride Salt has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 2,2,6,6-Tetramethyl-4-piperidinone hydrochloride
  • 2,2,6,6-Tetramethyl-4-piperidone hydrochloride
  • 2,2,6,6-Tetramethyl-4-piperidonium chloride
  • Triacetonamine hydrochloride

Comparison: 2,2,6,6-Tetramethylpiperidine-4-carboxylic acid, Hydrochloride Salt is unique due to its specific functional groups and structural configuration. Compared to similar compounds, it offers distinct reactivity and stability, making it suitable for specialized applications in research and industry .

Properties

IUPAC Name

2,2,6,6-tetramethylpiperidine-4-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2.ClH/c1-9(2)5-7(8(12)13)6-10(3,4)11-9;/h7,11H,5-6H2,1-4H3,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSWMAXHNUDWBLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(N1)(C)C)C(=O)O)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10676154
Record name 2,2,6,6-Tetramethylpiperidine-4-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10676154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54996-07-5
Record name 2,2,6,6-Tetramethylpiperidine-4-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10676154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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